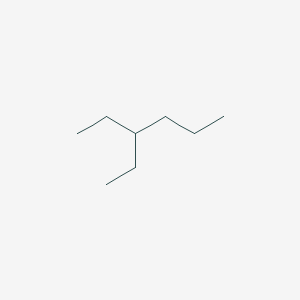

3-Ethylhexane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-4-7-8(5-2)6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKSDZMZHIISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060713 | |

| Record name | 3-Ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-99-8 | |

| Record name | 3-Ethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JH9HL7N4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Ethylhexane via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-ethylhexane through the versatile Grignard reaction. The primary method outlined involves the nucleophilic addition of a Grignard reagent to a ketone, followed by the reduction of the resulting tertiary alcohol. This approach is a cornerstone of organic synthesis, enabling the formation of complex carbon skeletons.[1][2][3]

Reaction Pathway

The synthesis of this compound via this Grignard-based route is a two-step process. The first step involves the reaction of ethylmagnesium bromide with 3-hexanone (B147009) to form the tertiary alcohol, 3-ethyl-3-hexanol. The subsequent step is the reduction of this alcohol to the target alkane, this compound.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound. Yields are representative of similar Grignard reactions and subsequent reductions reported in the literature.

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Hexanone | C₆H₁₂O | 100.16 | 123-124 | 0.814 |

| Ethyl Bromide | C₂H₅Br | 108.97 | 37-39 | 1.46 |

| Magnesium | Mg | 24.31 | - | 1.74 |

| 3-Ethyl-3-hexanol | C₈H₁₈O | 130.23 | 163-165 | 0.832 |

| This compound | C₈H₁₈ | 114.23 | 118-119 | 0.714 |

Table 2: Typical Reaction Parameters and Yields

| Step | Reactants | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| 1. Grignard Reaction | 3-Hexanone, Ethylmagnesium Bromide | Anhydrous Diethyl Ether | 1-2 hours | 0 to Room Temp. | 85-95% |

| 2. Reduction | 3-Ethyl-3-hexanol, Hydriodic Acid, Red Phosphorus | - | 2-3 hours | Reflux | 60-70% |

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound. All glassware must be thoroughly dried to prevent the highly reactive Grignard reagent from being quenched by water.[2][4][5]

Part 1: Synthesis of 3-Ethyl-3-hexanol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

3-Hexanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance of the solution. If the reaction does not start, a small crystal of iodine can be added as an activator.[1]

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Hexanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 3-hexanone in anhydrous diethyl ether in the dropping funnel.

-

Add the 3-hexanone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.

-

Separate the ether layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain crude 3-ethyl-3-hexanol. The product can be purified by distillation.

-

Part 2: Reduction of 3-Ethyl-3-hexanol to this compound

Materials:

-

3-Ethyl-3-hexanol (from Part 1)

-

Red phosphorus

-

Hydriodic acid (57%)

-

Sodium thiosulfate (B1220275) solution

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reduction Reaction:

-

In a round-bottom flask, place the crude 3-ethyl-3-hexanol, red phosphorus, and hydriodic acid.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it into a separatory funnel containing water.

-

Wash the organic layer sequentially with water, sodium thiosulfate solution (to remove excess iodine), and sodium bicarbonate solution.

-

Dry the organic layer over anhydrous calcium chloride.

-

Isolate the final product, this compound, by fractional distillation.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

References

A Technical Guide to the Catalytic Hydrogenation of Alkynes for the Synthesis of 3-Ethylhexane

Abstract: This technical guide provides an in-depth overview of the catalytic hydrogenation of alkynes, with a specific focus on the synthesis of 3-ethylhexane. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It covers the selection of appropriate alkyne precursors, catalyst systems for complete hydrogenation, and detailed experimental protocols. The underlying reaction mechanisms are discussed and visualized. Quantitative data on catalyst performance for analogous reactions are summarized to provide a comparative framework for process optimization.

Introduction

Catalytic hydrogenation is a cornerstone of modern organic synthesis, enabling the reduction of unsaturated functional groups with high efficiency and selectivity. The reduction of alkynes is a particularly versatile transformation, as it can be controlled to yield either cis-alkenes, trans-alkenes, or alkanes, depending on the chosen catalyst and reaction conditions. Complete hydrogenation, which converts a carbon-carbon triple bond directly to a single bond, is a fundamental method for producing saturated hydrocarbons.

This guide details the synthesis of this compound via the complete catalytic hydrogenation of a suitable alkyne precursor. Any alkyne possessing the this compound carbon skeleton will, upon full hydrogenation, yield the target alkane.[1][2][3] This process involves the addition of two equivalents of molecular hydrogen (H₂) across the triple bond in the presence of a metal catalyst.

Reaction Pathway and Precursor Selection

The synthesis of this compound requires an eight-carbon alkyne with an ethyl group at the third carbon position. The position of the triple bond in the precursor does not affect the final alkane product, as all degrees of unsaturation are removed.[1]

Possible Alkyne Precursors:

-

3-Ethyl-1-hexyne

-

3-Ethyl-2-hexyne

-

4-Ethyl-1-hexyne

-

4-Ethyl-2-hexyne

The general reaction is as follows:

C₈H₁₄ (3-Ethylhexyne isomer) + 2 H₂ --(Catalyst)--> C₈H₁₈ (this compound)

Catalysts for Complete Alkyne Hydrogenation

For the exhaustive reduction of an alkyne to an alkane, highly active heterogeneous catalysts are employed. These catalysts are effective for hydrogenating both the initial triple bond and the intermediate alkene without allowing for the isolation of the latter.[4][5]

-

Palladium (Pd): Often supported on carbon (Pd/C), palladium is a highly efficient and widely used catalyst for hydrogenations.[6][7]

-

Platinum (Pt): Frequently used as platinum(IV) oxide (PtO₂, Adams' catalyst) or supported on carbon (Pt/C), platinum is also highly effective.[5][7]

-

Nickel (Ni): Finely dispersed nickel, such as Raney Nickel (Raney-Ni), serves as a cost-effective alternative for complete hydrogenations.[7][8]

These catalysts operate by providing a surface on which the reaction occurs, following the Horiuti-Polanyi mechanism for heterogeneous hydrogenation.[5]

Reaction Mechanism: The Horiuti-Polanyi Pathway

The catalytic hydrogenation of an alkyne to an alkane on a metal surface proceeds through a series of well-defined steps. The alkyne is typically adsorbed more strongly to the catalyst surface than the intermediate alkene, facilitating the initial reduction.[8] However, with highly active catalysts like Pd or Pt, the alkene intermediate is rapidly hydrogenated further to the alkane before it can desorb.[5]

Caption: Horiuti-Polanyi mechanism for complete alkyne hydrogenation.

Quantitative Data and Catalyst Comparison

| Reaction Goal | Catalyst System | Support | Additives ("Poisons") | Typical Product | Stereoselectivity | Ref |

| Complete Hydrogenation | Palladium (Pd) | Carbon (C) | None | Alkane | N/A | [7] |

| Platinum (Pt, as PtO₂) | None | None | Alkane | N/A | [5] | |

| Nickel (Ni) | Aluminum (as Raney-Ni) | None | Alkane | N/A | [7] | |

| Partial Hydrogenation | Lindlar's Catalyst (Pd) | CaCO₃ | Lead Acetate, Quinoline | cis-Alkene | High (syn-addition) | [4][6][9] |

| P-2 Catalyst (Ni₂B) | None | None | cis-Alkene | High (syn-addition) | [10] | |

| Dissolving Metal Reduction | Sodium (Na) | None (in NH₃) | None | trans-Alkene | High (anti-addition) | [7][11] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound from an alkyne precursor.

General Experimental Workflow

The overall process involves setting up the reaction under a hydrogen atmosphere, monitoring its completion, removing the solid catalyst, and isolating the final product.

Caption: General workflow for catalytic hydrogenation of an alkyne.

Detailed Protocol: Synthesis of this compound

This protocol describes the complete hydrogenation of 3-ethyl-1-hexyne using 10% Palladium on Carbon (Pd/C).

Materials & Equipment:

-

Reactant: 3-Ethyl-1-hexyne (1.10 g, 10.0 mmol)

-

Catalyst: 10% Pd/C (50 mg, ~0.05 mmol Pd)

-

Solvent: Ethanol or Ethyl Acetate (30 mL)

-

Gas: Hydrogen (H₂), high purity

-

Apparatus: Parr hydrogenation apparatus or a three-neck flask equipped with a magnetic stirrer, gas inlet, and hydrogen-filled balloon.

-

Workup: Celite or other filter aid, filtration apparatus, rotary evaporator.

Procedure:

-

Vessel Preparation: A suitable hydrogenation vessel is charged with a solution of 3-ethyl-1-hexyne in the chosen solvent (30 mL).

-

Catalyst Addition: The 10% Pd/C catalyst is carefully added to the solution. Caution: Pd/C can be pyrophoric, especially after use. Handle with care.

-

Inerting: The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Hydrogenation: The atmosphere is replaced with hydrogen gas. If using a Parr apparatus, the vessel is pressurized to approximately 3-4 atm (45-60 psi). If using a balloon, ensure it is adequately filled.

-

Reaction: The mixture is stirred vigorously at room temperature. The reaction is exothermic and may require cooling for larger-scale preparations.

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake (indicated by a stable pressure reading on the gauge) or by analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Catalyst Removal: Once the reaction is complete, the hydrogen atmosphere is carefully vented and replaced with an inert gas. The reaction mixture is then filtered through a pad of Celite to remove the solid Pd/C catalyst. The filter cake should be washed with a small amount of fresh solvent. Caution: Do not allow the filtered catalyst to dry in the air; it should be quenched with water.

-

Isolation: The solvent is removed from the filtrate using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by simple distillation if necessary to yield the final product.

Conclusion

The synthesis of this compound via the catalytic hydrogenation of an appropriate alkyne precursor is a straightforward and high-yielding process. The use of highly active heterogeneous catalysts such as Pd/C, PtO₂, or Raney-Ni ensures the complete reduction of the carbon-carbon triple bond to a single bond. The reaction proceeds through the well-established Horiuti-Polanyi mechanism, involving surface adsorption and stepwise hydrogen addition. By following the detailed experimental protocol provided, researchers can reliably produce the target alkane with high purity. Understanding the alternative pathways, such as partial hydrogenation to alkenes using poisoned catalysts, is crucial for controlling selectivity in more complex synthetic applications.

References

- 1. Which alkyne gives this compound on catalytic hydrogenation? [Diagrams o.. [askfilo.com]

- 2. Which alkyne will give this compound on catalytic hydrogenation? [infinitylearn.com]

- 3. Which alkyne will give this compound on catalytic hydrogenation ? | Filo [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]

- 7. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. orgosolver.com [orgosolver.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Ethylhexane: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the branched alkane, 3-Ethylhexane. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a comprehensive spectroscopic data set and the methodologies for its acquisition.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₈H₁₈. As a branched-chain alkane, its structural elucidation relies on a combination of spectroscopic techniques. This document provides a detailed overview of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a foundational dataset for its identification and characterization. The experimental protocols employed to obtain this data are also detailed to ensure reproducibility and methodological understanding.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 0.84 | t | 6H | 7.4 | 2 x -CH₂CH₃ |

| 0.88 | t | 3H | 7.0 | -CH₂CH₂CH₃ |

| 1.18 - 1.38 | m | 9H | - | -CH -, 3 x -CH₂ - |

Assignments are based on typical chemical shifts for alkanes and splitting patterns.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| 10.8 | Primary (-CH₃) |

| 14.3 | Primary (-CH₃) |

| 23.2 | Secondary (-CH₂) |

| 25.5 | Secondary (-CH₂) |

| 29.5 | Secondary (-CH₂) |

| 44.8 | Tertiary (-CH) |

Note: Specific assignments of the secondary carbons require further 2D NMR experiments.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2958 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂, -CH) |

| 2925 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂, -CH) |

| 2874 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂, -CH) |

| 1465 | Medium | C-H Bend | Alkane (-CH₂) |

| 1378 | Medium | C-H Bend | Alkane (-CH₃) |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Low | [C₈H₁₈]⁺ (Molecular Ion) |

| 85 | High | [C₆H₁₃]⁺ (Loss of -C₂H₅) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃), which served as the solvent and provided the deuterium (B1214612) lock signal. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm). For the ¹H NMR spectrum, standard acquisition parameters were used. For the ¹³C NMR spectrum, proton decoupling was employed to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. An air background spectrum was recorded prior to the sample spectrum to correct for atmospheric CO₂ and water vapor. The spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile this compound was introduced into the instrument, where it was vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This caused the molecule to ionize and fragment. The resulting positively charged ions were then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the identification of this compound using the three spectroscopic techniques discussed.

Caption: Workflow for the structural elucidation of this compound using NMR, IR, and MS.

Isomers of octane and their comparative properties

An In-depth Technical Guide to the Isomers of Octane (B31449) and Their Comparative Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane, a hydrocarbon with the chemical formula C8H18, is a fundamental component of gasoline and a crucial reference in the fuel industry. Beyond its primary role as a fuel constituent, the various structural isomers of octane serve as important subjects in the study of structure-property relationships in organic chemistry. With 18 distinct structural isomers, octane presents a compelling case study in how the arrangement of atoms within a molecule can significantly influence its physical and chemical characteristics. This technical guide provides a comprehensive overview of the isomers of octane, their comparative properties, and the experimental methodologies used to determine these properties.

The 18 Structural Isomers of Octane

Octane (C8H18) has 18 structural isomers, which are molecules that share the same molecular formula but have different structural formulas.[1][2] These isomers range from the straight-chain n-octane to highly branched structures. The degree of branching has a profound impact on the properties of each isomer.

The 18 structural isomers of octane are:

-

n-Octane

-

2-Methylheptane

-

3-Methylheptane

-

4-Methylheptane

-

2,2-Dimethylhexane

-

2,3-Dimethylhexane

-

2,4-Dimethylhexane

-

2,5-Dimethylhexane

-

3,3-Dimethylhexane

-

3,4-Dimethylhexane

-

3-Ethylhexane

-

2,2,3-Trimethylpentane

-

2,2,4-Trimethylpentane (B7799088) (Iso-octane)

-

2,3,3-Trimethylpentane

-

2,3,4-Trimethylpentane

-

3-Ethyl-2-methylpentane

-

3-Ethyl-3-methylpentane

-

2,2,3,3-Tetramethylbutane

Comparative Physical Properties

The physical properties of octane isomers, such as boiling point, melting point, and density, are significantly influenced by the degree of branching in their carbon chains. Generally, increased branching leads to a more compact, spherical molecular shape, which in turn affects the strength of intermolecular van der Waals forces.

Boiling Point

Straight-chain alkanes, like n-octane, have larger surface areas, leading to stronger intermolecular van der Waals forces and, consequently, higher boiling points.[3] As the degree of branching increases, the molecule becomes more compact, reducing the surface area available for intermolecular interactions. This weakening of forces results in lower boiling points.[4] For instance, the highly branched 2,2,4-trimethylpentane (iso-octane) has a significantly lower boiling point than the linear n-octane.[4]

Melting Point

The trend for melting points is less straightforward than for boiling points. While branching generally lowers the melting point due to decreased intermolecular forces, highly symmetrical branched isomers can pack more efficiently into a crystal lattice. This efficient packing can lead to a higher melting point compared to less symmetrical isomers.

Density

The density of octane isomers also varies with their structure. More compact packing due to branching can lead to a higher density.[5]

Table 1: Physical Properties of Selected Octane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Octane | 125.7 | -56.8 | 0.703 |

| 2-Methylheptane | 117.6 | -109.0 | 0.698 |

| 2,2,4-Trimethylpentane (Iso-octane) | 99.2 | -107.4 | 0.692 |

Note: A complete table with all 18 isomers is challenging to compile from publicly available data, as not all properties are readily reported for every isomer.

Comparative Chemical Properties

Reactivity and Stability

All isomers of octane are alkanes, which are generally considered to be chemically inert under normal conditions.[5] They are non-polar and hydrophobic.[5] However, their stability and reactivity in combustion reactions are critical properties, particularly in the context of their use in fuels.

Branched isomers are generally more stable than their straight-chain counterparts. This increased stability is attributed to factors such as the relief of steric strain and hyperconjugation. The heat of combustion, a measure of the energy released during burning, is inversely related to the stability of the isomer. More stable isomers, like iso-octane, have a lower heat of combustion per mole than less stable isomers like n-octane.[6]

Octane Rating

The most significant chemical property differentiating octane isomers is their performance in internal combustion engines, quantified by the octane rating. The octane rating is a standard measure of a fuel's ability to resist "knocking" or "pinging" during combustion.[7] Knocking is the premature detonation of the air-fuel mixture, which can damage the engine.

The octane rating scale is defined by two reference fuels: n-heptane, which has an octane rating of 0, and 2,2,4-trimethylpentane (iso-octane), which has an octane rating of 100.[7] Highly branched isomers, like iso-octane, burn more smoothly and have higher octane ratings, making them more desirable components of gasoline.[5][8] In contrast, straight-chain isomers like n-octane have very low octane ratings.[5] Some highly branched isomers can even have octane ratings greater than 100.[9]

Table 2: Octane Ratings of Selected Octane Isomers

| Isomer | Research Octane Number (RON) |

| n-Octane | -19 |

| 2-Methylheptane | 23 |

| 2,2,4-Trimethylpentane (Iso-octane) | 100 |

| 2,3,3-Trimethylpentane | 112 |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] Several methods can be used to determine the boiling point of octane isomers.

-

Simple Distillation: This method involves heating the liquid in a distillation apparatus and recording the temperature at which the liquid boils and its vapor condenses.[10]

-

Thiele Tube Method: This micro method is suitable for small sample volumes. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube upon heating and then, upon cooling, the liquid is drawn back into the capillary tube.[11]

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid.

-

Capillary Tube Method: A small amount of the solid sample is packed into a capillary tube, which is then heated in a melting point apparatus. The temperature range over which the solid melts is recorded as the melting point. The melting point is relatively insensitive to pressure.

Determination of Octane Number

The octane rating of a fuel is determined using a standardized single-cylinder test engine.[12][13] There are two primary methods:

-

Research Octane Number (RON): This method measures fuel performance under low-speed and low-load conditions (600 rpm).[7]

-

Motor Octane Number (MON): This method evaluates fuel performance under more severe, high-speed and high-load conditions (900 rpm).[7]

The octane number is determined by comparing the knocking characteristics of the test fuel to those of primary reference fuels (mixtures of iso-octane and n-heptane).[7]

Visualizations

Relationship between Molecular Structure and Octane Number

The following diagram illustrates the general relationship between the degree of branching in octane isomers and their corresponding octane rating.

References

- 1. researchgate.net [researchgate.net]

- 2. study.com [study.com]

- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. homework.study.com [homework.study.com]

- 5. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 6. reddit.com [reddit.com]

- 7. Octane rating - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. Octane - Wikipedia [en.wikipedia.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. Gasoline explained - octane in depth - U.S. Energy Information Administration (EIA) [eia.gov]

An In-depth Technical Guide to the Theoretical Conformational Analysis of 3-Ethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical conformational analysis of 3-ethylhexane, a branched alkane of interest in various chemical and pharmaceutical contexts. Understanding the conformational landscape of molecules is crucial for predicting their physical properties, reactivity, and biological interactions. This document outlines the principles, methodologies, and expected outcomes of such an analysis, tailored for a scientific audience.

Introduction to Conformational Analysis

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[1][2] The study of the energies and relative stabilities of these conformers is known as conformational analysis. For a molecule like this compound (C8H18), the rotation around its carbon-carbon single bonds gives rise to a complex potential energy surface with various energy minima (stable conformers) and maxima (transition states).

The primary factors governing conformational stability are:

-

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed conformations.[1]

-

Steric Strain: Results from repulsive forces between non-bonded atoms or groups that are in close proximity. Gauche interactions, where bulky groups are at a 60° dihedral angle, are a common source of steric strain.[3]

-

Van der Waals Interactions: Non-bonded interactions that can be either attractive or repulsive.

The analysis typically focuses on rotation around a specific bond of interest. For this compound, the rotation around the C3-C4 bond is particularly significant due to the presence of bulky ethyl and propyl groups.

Conformational Landscape of this compound (C3-C4 Bond Rotation)

The rotation around the C3-C4 bond in this compound leads to a series of staggered and eclipsed conformations. The front carbon (C3) is bonded to an ethyl group, a propyl group, and a hydrogen atom. The back carbon (C4) is part of the hexane (B92381) chain. For the purpose of this guide, and in the absence of specific published experimental or high-level computational data for this compound, a representative potential energy profile is presented based on the established principles of alkane conformational analysis.

The following table summarizes the key staggered and eclipsed conformers, their corresponding dihedral angles (defined by the position of the ethyl group on C3 relative to the propyl group on C4), and their illustrative relative energies. The anti-conformation, where the largest groups are furthest apart, is assigned a relative energy of 0 kcal/mol.

Table 1: Illustrative Quantitative Data for the Conformational Analysis of the C3-C4 Bond in this compound

| Conformer | Dihedral Angle (Et-C3-C4-Pr) | Description | Relative Energy (kcal/mol) |

| Anti | 180° | Staggered, ethyl and propyl groups are anti-periplanar. | 0 |

| Eclipsed 1 | 120° | Eclipsed, ethyl group eclipses a hydrogen atom. | 3.8 |

| Gauche | 60° | Staggered, ethyl and propyl groups are gauche. | 0.9 |

| Fully Eclipsed | 0° | Eclipsed, ethyl and propyl groups are syn-periplanar. | 5.0 |

| Gauche' | -60° | Staggered, ethyl and propyl groups are gauche (mirror image). | 0.9 |

| Eclipsed 2 | -120° | Eclipsed, ethyl group eclipses a hydrogen atom. | 3.8 |

Note: The energy values presented are illustrative and based on typical energy costs for torsional and steric interactions in similar alkanes. Actual values would require specific quantum mechanical calculations.

Experimental and Computational Protocols

The determination of conformational energies and rotational barriers is primarily achieved through computational chemistry methods, which have become highly reliable for such analyses.

Computational Methodology

A typical computational workflow for the conformational analysis of this compound involves the following steps:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved by rotating around each dihedral angle in predefined increments.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface. This is typically performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan is performed by rotating a specific dihedral angle (e.g., the C3-C4 bond) in small increments (e.g., 10-15 degrees). At each step, the dihedral angle is held fixed while the rest of the molecule's geometry is optimized.

-

Energy Analysis: The relative energies of the conformers and the rotational energy barriers are calculated from the results of the geometry optimizations and the potential energy surface scan.

Visualization of the Conformational Analysis Workflow

The logical flow of a theoretical conformational analysis can be visualized as follows:

Caption: Workflow for Theoretical Conformational Analysis.

Conclusion

The theoretical conformational analysis of this compound reveals a complex interplay of torsional and steric effects that govern its molecular shape and energy landscape. By employing robust computational methodologies, researchers can gain detailed insights into the relative stabilities of its various conformers and the energy barriers that separate them. This knowledge is fundamental for understanding the molecule's behavior in chemical and biological systems and serves as a critical component in rational drug design and development. While this guide provides a foundational understanding, specific quantitative data for this compound would necessitate dedicated computational studies.

References

3-Ethylhexane (CAS Number 619-99-8): A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylhexane, a branched alkane with the chemical formula C8H18, is a colorless and flammable liquid.[1] It is utilized as a solvent and in various chemical synthesis processes.[1] Due to its volatile nature and specific toxicological profile, a thorough understanding of its safety and handling is paramount for professionals in research and development. This guide provides an in-depth overview of the safety, handling, and toxicological properties of this compound, incorporating detailed experimental protocols and visual workflows to ensure safe laboratory practices.

Physicochemical and Safety Data

A clear understanding of the fundamental properties of this compound is the first step in safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 619-99-8 | [2] |

| Molecular Formula | C8H18 | [3] |

| Molecular Weight | 114.23 g/mol | [3] |

| Boiling Point | 118.6 °C | |

| Flash Point | 10.4 °C | |

| Density | 0.7100 g/cm³ | |

| Vapor Pressure | 20.7 mmHg at 25°C | |

| Water Solubility | 351.4 µg/L |

Table 2: GHS Hazard Classification and Statements

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[3][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness[3] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[3] |

Toxicological Profile

The primary toxicological concerns with this compound are typical of petroleum distillates, including central nervous system depression and pulmonary damage upon aspiration.[3]

Acute Toxicity: While specific LD50 and LC50 values for this compound are not readily available in the provided search results, the GHS classification indicates significant hazards. The aspiration hazard (Category 1) suggests that ingestion and subsequent entry into the lungs can be fatal.[3] Inhalation may cause drowsiness and dizziness.[3]

Skin Irritation: this compound is classified as a skin irritant.[3][4] Prolonged or repeated contact can lead to dermatitis.

Aquatic Toxicity: The substance is classified as very toxic to aquatic life with long-lasting effects, necessitating careful disposal and prevention of environmental release.[3]

Experimental Protocols for Safety Assessment

To determine the safety profile of chemicals like this compound, standardized experimental protocols are employed. The following sections detail representative OECD guidelines for assessing skin irritation and aquatic toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro test method is used to identify chemicals that are irritant to the skin.

Methodology:

-

Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.

-

Procedure:

-

A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

Following exposure, the test substance is removed by washing.

-

The viability of the skin tissue is then assessed quantitatively using a cell viability assay, most commonly the MTT assay.

-

-

Data Interpretation:

-

Cell viability is determined by measuring the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.

-

If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).

-

If the mean tissue viability is > 50%, it is considered non-irritant.

-

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Acute Toxicity Testing for Aquatic Organisms (e.g., OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)

This test determines the concentration of a substance that is lethal to 50% of a population of aquatic invertebrates (Daphnia magna) over a 48-hour period.

Methodology:

-

Test Organism: Daphnia magna, a small freshwater crustacean.

-

Procedure:

-

Prepare a series of test solutions of this compound in a suitable culture medium at different concentrations. A control group with no test substance is also prepared.

-

Introduce a set number of daphnids into each test solution.

-

The test is conducted under controlled conditions of temperature and light for 48 hours.

-

Observations are made at 24 and 48 hours to determine the number of immobilized (unable to swim) daphnids.

-

-

Data Interpretation:

-

The concentration of this compound that causes immobilization in 50% of the daphnids (the EC50 value) is calculated using statistical methods.

-

This value is then used to classify the acute aquatic toxicity of the substance.

-

Caption: Workflow for Acute Aquatic Toxicity Testing with Daphnia (OECD 202).

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mists.

-

Use only non-sparking tools.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

In Case of:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Fire Fighting:

-

Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Vapors are heavier than air and may travel to a source of ignition and flash back.

Logical Framework for Hazard Assessment

The overall process of assessing and managing the risks associated with this compound follows a logical progression from hazard identification to risk mitigation.

Caption: Logical Framework for Chemical Hazard Assessment.

Conclusion

This compound is a valuable solvent and chemical intermediate, but its flammability and toxicological properties demand careful and informed handling. This guide provides a comprehensive overview of the necessary safety precautions, based on available data and standardized testing protocols. By adhering to these guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with the use of this compound and ensure a safe working environment. It is imperative to always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.

References

The Genesis of a Branched Alkane: A Technical History of 3-Ethylhexane Synthesis

For Immediate Release

This technical guide delves into the historical discovery and synthesis of 3-ethylhexane, a branched-chain alkane. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the early synthetic methodologies, complete with experimental protocols and quantitative data. The synthesis pathways are further elucidated through detailed diagrams.

Introduction

This compound (C8H18) is a saturated hydrocarbon, one of the many isomers of octane.[1] Its branched structure imparts distinct physical and chemical properties compared to its linear counterpart, n-octane. The historical synthesis of such branched alkanes was a significant endeavor in early organic chemistry, contributing to the foundational understanding of carbon-carbon bond formation and molecular architecture. This document focuses on the pioneering work that first brought this compound into existence in the laboratory.

The First Synthesis: Clarke and Riegel (1912)

The first documented synthesis of this compound was reported in 1912 by Latham Clarke and Emile Raymond Riegel in the Journal of the American Chemical Society.[2] Their approach was a two-step process, beginning with the synthesis of a tertiary alcohol, diethyl-n-propylcarbinol (3-ethyl-3-hexanol), via the celebrated Grignard reaction, followed by the reduction of this alcohol to the target alkane.

Synthesis of Diethyl-n-propylcarbinol (3-Ethyl-3-hexanol)

The Grignard reaction, discovered by Victor Grignard in 1900, had rapidly become a powerful tool for the formation of carbon-carbon bonds.[3][4] Clarke and Riegel employed this method to create the necessary tertiary alcohol precursor.

The synthesis of diethyl-n-propylcarbinol was achieved by reacting ethyl magnesium bromide with ethyl propionate (B1217596). A similar, well-documented procedure for a homologous alcohol, triethylcarbinol, provides insight into the likely experimental setup.[5]

-

Preparation of the Grignard Reagent: Magnesium turnings are placed in a flask with anhydrous ether. Ethyl bromide, dissolved in anhydrous ether, is then added dropwise to initiate the formation of ethyl magnesium bromide (EtMgBr). The reaction is typically vigorous and may require cooling to maintain a gentle reflux.[5]

-

Reaction with Ester: A solution of ethyl propionate in anhydrous ether is then slowly added to the freshly prepared Grignard reagent. The reaction is exothermic, and the mixture is often stirred and heated under reflux to ensure complete reaction.

-

Hydrolysis: The reaction mixture is then hydrolyzed by pouring it onto a mixture of crushed ice and a solution of ammonium (B1175870) chloride. This step protonates the alkoxide intermediate to yield the tertiary alcohol, 3-ethyl-3-hexanol (B1581893).[5]

-

Purification: The ethereal layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are dried, and the ether is removed by distillation. The crude alcohol is then purified by fractional distillation.

Reduction of Diethyl-n-propylcarbinol to this compound

The crucial second step involved the reduction of the tertiary alcohol to the corresponding alkane. The direct reduction of alcohols to alkanes is a challenging transformation, often requiring the conversion of the hydroxyl group into a better leaving group.[6][7]

-

Conversion to Alkyl Halide: The tertiary alcohol, 3-ethyl-3-hexanol, would first be converted to the corresponding alkyl halide (e.g., 3-chloro-3-ethylhexane (B48456) or 3-bromo-3-ethylhexane). This could be achieved by reaction with a hydrohalic acid (e.g., HCl or HBr) or a halogenating agent like phosphorus trichloride (B1173362) (PCl3) or thionyl chloride (SOCl2).

-

Reduction of the Alkyl Halide: The resulting tertiary alkyl halide would then be reduced to this compound. Several reductive methods were available at the time, including the use of a metal and acid (e.g., zinc and hydrochloric acid) or catalytic hydrogenation.

Alternative Historical Synthesis Routes

While the Grignard-based approach was a common strategy, other classical reactions could have been employed for the synthesis of branched alkanes like this compound.

Wurtz Reaction

The Wurtz reaction, discovered in 1855, involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. To synthesize this compound, a mixed Wurtz reaction between an ethyl halide and a 3-halohexane could be envisioned. However, the Wurtz reaction with different alkyl halides often leads to a mixture of products (R-R, R'-R', and R-R'), making separation difficult and yields of the desired unsymmetrical product low.

Reduction of Ketones

Another potential route involves the synthesis of a ketone with the correct carbon skeleton, followed by its complete reduction to the alkane.

-

Synthesis of 3-Hexanone, 3-ethyl- (Hypothetical): A suitable ketone precursor would be 3-ethyl-3-hexanone.

-

Reduction to this compound: This ketone could then be reduced to this compound using methods like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[8] Both methods are effective at converting a carbonyl group to a methylene (B1212753) group.

Quantitative Data

Detailed quantitative data from the original 1912 synthesis by Clarke and Riegel is not available in the readily accessible literature. However, typical yields for Grignard reactions to produce tertiary alcohols are generally good, often in the range of 70-90%.[5] The subsequent reduction of a tertiary alcohol to an alkane via an alkyl halide intermediate would likely have a more variable and potentially lower yield.

| Synthesis Step | Reactants | Reagents | Typical Yield (%) | Reference |

| Alcohol Synthesis | Ethyl propionate, Ethyl bromide, Magnesium | Anhydrous Ether, NH4Cl (aq) | 70-90 | [5] |

| Alkane Synthesis | 3-Ethyl-3-hexanol | Varies (e.g., PCl3, Zn, HCl) | Not specified | - |

Signaling Pathways and Experimental Workflows

The synthesis of this compound as described by Clarke and Riegel follows a logical, step-wise progression. The overall workflow can be visualized as a sequence of reactions designed to build the carbon skeleton and then remove the functional group.

The core of the first step is the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ester.

Conclusion

The inaugural synthesis of this compound by Clarke and Riegel in 1912 stands as a testament to the burgeoning power of synthetic organic chemistry in the early 20th century. Their strategic use of the Grignard reaction to construct a specific carbon framework, followed by the reduction of the functionalized intermediate, exemplifies a classic and logical approach to alkane synthesis. While the experimental techniques and analytical methods have evolved dramatically, the fundamental principles demonstrated in this early work remain central to the field of organic synthesis. This historical perspective provides valuable context for modern researchers engaged in the development of novel synthetic methodologies.

References

- 1. This compound | C8H18 | CID 12096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Victor Grignard | Nobel Prize, Synthesis & Organic Chemistry | Britannica [britannica.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ncert.nic.in [ncert.nic.in]

3-Ethylhexane molecular formula and molecular weight

An In-depth Technical Guide to 3-Ethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside a detailed, representative experimental protocol for its analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Properties

This compound is an isomer of octane, belonging to the alkane class of hydrocarbons. Its structure consists of a six-carbon hexane (B92381) chain with an ethyl group attached to the third carbon atom.

The molecular formula for this compound is C8H18.[1][2][3][4][5] Its molecular weight is approximately 114.23 g/mol .[1][3] Other identifiers include the CAS Registry Number 619-99-8.[1][2][5]

Summary of Quantitative Data

The following table summarizes key quantitative data for this compound for easy reference and comparison.

| Property | Value |

| Molecular Formula | C8H18[1][2][3][4][5] |

| Molecular Weight | 114.23 g/mol [1][3] |

| Molar Mass | 114.23 g/mol [4] |

| Boiling Point | 118.54°C[4] |

| Density | 0.7100 g/cm³[4] |

| CAS Registry Number | 619-99-8[1][2][5] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section details a standard protocol for the identification and quantification of this compound in a liquid sample. This method is widely applicable in quality control, environmental analysis, and chemical research.

Objective: To identify and quantify this compound in a sample using GC-MS.

Materials:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column (e.g., DB-5ms, 30m x 0.25mm ID, 0.25µm film thickness)

-

Helium (carrier gas), purity ≥ 99.999%

-

This compound standard, ≥ 99% purity

-

Solvent (e.g., Hexane or Pentane, HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 1000 µg/mL of this compound in the chosen solvent.

-

Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

If the sample is complex, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate volatile organic compounds.

-

Dilute the sample with the solvent to ensure the concentration of this compound falls within the calibration range.

-

-

GC-MS Instrument Setup:

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/minute.

-

Hold at 150°C for 5 minutes.

-

-

Carrier Gas Flow (Helium): 1.0 mL/minute (constant flow).

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 35-200 m/z.

-

-

Analysis Sequence:

-

Run a solvent blank to check for system contamination.

-

Inject the calibration standards in order of increasing concentration.

-

Inject the prepared samples.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, which should be consistent with the standard.

-

Confirm the identity by comparing the mass spectrum of the peak with a reference library (e.g., NIST). Key fragments for C8H18 isomers should be present.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the samples using the regression equation from the calibration curve.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound as described in the experimental protocol.

Caption: Workflow for the GC-MS analysis of this compound.

References

Methodological & Application

Application Note: Gas Chromatography Analysis of 3-Ethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 3-Ethylhexane using gas chromatography (GC). It includes a detailed experimental protocol for quantitative analysis, a summary of relevant analytical data, and a workflow diagram for the entire process. The methodologies described are suitable for the identification and quantification of this compound in various matrices, which is pertinent to environmental monitoring, industrial quality control, and toxicology studies.

Introduction

This compound is a branched-chain alkane and a volatile organic compound (VOC). Accurate and reliable quantification of this compound is crucial in diverse fields. In the petroleum industry, it is a component of gasoline and other fuel mixtures. Environmental laboratories monitor its presence in air, water, and soil as a potential pollutant. In toxicology and drug development, the analysis of volatile alkanes can be relevant to metabolic studies or the assessment of exposure to industrial solvents. Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile hydrocarbons like this compound due to its high resolution, sensitivity, and reliability.

Quantitative Data Summary

The following table summarizes key quantitative data for the gas chromatographic analysis of this compound.

| Parameter | Value | Notes |

| Kovats Retention Index (Standard Non-Polar Column) | 770 - 777 | The Kovats retention index is a dimensionless unit that normalizes retention times to n-alkanes, aiding in compound identification.[1] |

| Typical Retention Time | ~11-12 minutes | This is an estimated retention time on a 30 m DB-1 or similar non-polar column with the temperature program specified in the protocol below. The exact retention time can vary based on specific instrument conditions. |

| Limit of Detection (LOD) - Estimated | 0.1 - 1 ng/mL | This is an estimated value for GC-FID based on typical performance for hydrocarbons. The actual LOD should be experimentally determined for the specific matrix and instrument.[2][3][4] |

| Limit of Quantification (LOQ) - Estimated | 0.3 - 3 ng/mL | This is an estimated value for GC-FID. The LOQ is typically 3.3 times the LOD and should be experimentally validated.[2][3][4] |

Experimental Protocols

This section details the methodology for the analysis of this compound by GC-FID.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for liquid and solid samples.

3.1.1. Liquid Samples (e.g., Water, Solvents)

-

Method: Liquid-Liquid Extraction (LLE)

-

Reagents:

-

High-purity n-hexane (or other suitable water-immiscible solvent)

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

To 100 mL of the liquid sample in a separatory funnel, add 20 mL of n-hexane.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the aqueous (lower) layer.

-

Collect the organic (upper) layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

The dried extract is now ready for GC analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen.

-

3.1.2. Solid Samples (e.g., Soil, Sediments)

-

Method: Headspace Solid-Phase Microextraction (HS-SPME)

-

Materials:

-

SPME fiber assembly with a non-polar coating (e.g., Polydimethylsiloxane - PDMS)

-

Headspace vials with septa

-

-

Procedure:

-

Place a known amount (e.g., 1-5 grams) of the homogenized solid sample into a headspace vial.

-

Add a small amount of high-purity water to moisten the sample if it is dry.

-

Seal the vial with a septum cap.

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a set equilibration time (e.g., 15-30 minutes).

-

After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes).

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

-

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of this compound.

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890 or equivalent with FID |

| Column | DB-1, HP-5, or equivalent 100% dimethylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector | Split/Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (for liquid injection) |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | Initial temperature 40°C, hold for 5 minutes. Ramp to 150°C at 5°C/min. Hold at 150°C for 2 minutes. |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Helium) | 25 mL/min |

Calibration

-

Prepare a stock solution of this compound in a suitable solvent (e.g., n-hexane) at a concentration of 1000 µg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, and 50 µg/mL).

-

Analyze each calibration standard in triplicate under the specified GC conditions.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should be ≥ 0.995.

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

Caption: Workflow for the GC analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound by gas chromatography. The use of a non-polar capillary column and flame ionization detection ensures good separation and sensitive detection. The provided sample preparation techniques can be adapted for various matrices. This methodology is suitable for routine analysis in quality control, environmental monitoring, and research applications.

References

Application Notes and Protocols for the Use of 3-Ethylhexane as an Internal Standard in GC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography (GC) analysis, the use of an internal standard (IS) is a critical technique for improving the accuracy and precision of results. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples in the same amount. By comparing the peak area of the analyte to the peak area of the internal standard, variations introduced during sample preparation and injection can be compensated for, leading to more reliable and reproducible data.

3-Ethylhexane is a suitable internal standard for the analysis of various volatile and semi-volatile organic compounds, particularly in complex matrices such as petroleum products and environmental samples. Its chemical properties, including its volatility and elution characteristics, make it a good surrogate for a range of hydrocarbon analytes. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC analysis.

Key Characteristics of this compound as an Internal Standard

Several key properties of this compound make it a valuable internal standard for specific GC applications:

-

Chemical Inertness: It does not react with the analytes of interest or components of the sample matrix.

-

Volatility: Its boiling point (118-119 °C) is within the range of many volatile organic compounds (VOCs), ensuring it behaves similarly to the analytes during injection and separation.

-

Resolution: In many GC methods, it is well-resolved from common analytes and solvent peaks, preventing peak overlap and ensuring accurate integration.

-

Purity: High-purity standards of this compound are readily available, which is essential for accurate preparation of the internal standard solution.

-

Detector Response: It produces a stable and reproducible signal in common GC detectors, such as the Flame Ionization Detector (FID).

Applications

This compound is particularly useful as an internal standard in the following applications:

-

Analysis of Gasoline and Petroleum Products: For the quantification of aromatic hydrocarbons such as Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) and other gasoline range organics (GRO).

-

Environmental Monitoring: For the determination of volatile organic compounds (VOCs) in soil, water, and air samples.

-

Industrial Quality Control: For monitoring the composition of solvents and chemical feedstocks.

Experimental Protocols

Below are detailed protocols for the preparation of standards and samples for GC analysis using this compound as an internal standard. These protocols are intended as a guide and may require optimization based on the specific application, instrumentation, and regulatory requirements.

Protocol 1: Preparation of Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound.

Materials:

-

This compound (≥99% purity)

-

Methanol (B129727) (HPLC grade)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Pipettes (calibrated)

Procedure:

-

Accurately weigh approximately 1.0 g of this compound into a 100 mL volumetric flask.

-

Record the exact weight to four decimal places.

-

Add a small amount of methanol to dissolve the this compound.

-

Once dissolved, fill the volumetric flask to the mark with methanol.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Calculate the exact concentration of the stock solution in mg/mL.

-

Store the stock solution in a tightly sealed, amber glass bottle at 4°C.

Protocol 2: Preparation of Calibration Standards

Objective: To prepare a series of calibration standards containing known concentrations of analytes and a constant concentration of the internal standard.

Materials:

-

Analyte standard mix

-

Internal Standard Stock Solution (from Protocol 1)

-

Methanol (HPLC grade)

-

Volumetric flasks (Class A)

-

Micropipettes (calibrated)

Procedure:

-

Label a series of volumetric flasks for each calibration level (e.g., CAL-1 to CAL-5).

-

Prepare an intermediate internal standard spiking solution by diluting the Internal Standard Stock Solution to a suitable concentration (e.g., 100 µg/mL).

-

To each volumetric flask, add a constant, precise volume of the intermediate internal standard spiking solution. For example, add 100 µL of a 100 µg/mL solution to a 10 mL volumetric flask to achieve a final IS concentration of 1 µg/mL.

-

Add varying, precise volumes of the analyte standard mix to each volumetric flask to create a range of concentrations that bracket the expected sample concentrations.

-

Dilute each flask to the final volume with methanol.

-

Stopper and mix each standard thoroughly.

Protocol 3: Sample Preparation

Objective: To prepare a sample for GC analysis by adding the internal standard.

Materials:

-

Sample (e.g., gasoline, water extract, soil extract)

-

Intermediate internal standard spiking solution (from Protocol 2)

-

Vials for GC autosampler

-

Micropipettes (calibrated)

Procedure:

-

Pipette a known volume or weigh a known mass of the sample into a GC vial.

-

Add the same, constant, and precise volume of the intermediate internal standard spiking solution to the sample as was added to the calibration standards.

-

Cap the vial and vortex briefly to mix.

-

The sample is now ready for injection into the GC system.

Data Presentation

The use of an internal standard allows for the calculation of a Response Factor (RF) for each analyte relative to the internal standard. The concentration of the analyte in the sample can then be determined using this response factor.

Table 1: Example Calibration Data for Benzene using this compound as Internal Standard

| Calibration Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Response Factor (RF) |

| CAL-1 | 0.5 | 1.0 | 12500 | 50000 | 0.25 | 0.50 |

| CAL-2 | 1.0 | 1.0 | 25500 | 51000 | 0.50 | 0.50 |

| CAL-3 | 5.0 | 1.0 | 128000 | 51200 | 2.50 | 0.50 |

| CAL-4 | 10.0 | 1.0 | 254000 | 50800 | 5.00 | 0.50 |

| CAL-5 | 20.0 | 1.0 | 510000 | 51000 | 10.00 | 0.50 |

| Average RF | 0.50 | |||||

| RSD (%) | 0.0% |

Calculation of Response Factor (RF): RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

Calculation of Analyte Concentration in Sample: Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Average RF)

GC Method Parameters

The following table provides a starting point for GC method development. Optimization will be necessary for specific applications.

Table 2: Typical GC-FID Conditions for Analysis of Volatile Hydrocarbons

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Injector | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be optimized) |

| Column | |

| Type | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 250 °C, hold for 5 minutes |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.2 mL/min (constant flow) |

| Detector | Flame Ionization Detector (FID) |

| Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Visualizations

Experimental Workflow

Caption: Workflow for GC analysis using an internal standard.

Logical Relationship of Internal Standard Method

Application Note and Protocol for the Quantification of 3-Ethylhexane in Complex Mixtures by GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 3-ethylhexane in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to deliver high sensitivity, selectivity, and reproducibility.

Introduction

This compound is a volatile organic compound (VOC) and a branched-chain alkane. Its presence in various complex matrices, such as environmental samples, biological fluids, or pharmaceutical preparations, may require accurate quantification for safety assessment, quality control, or research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and quantification of volatile compounds like this compound due to its high chromatographic resolution and sensitive, specific detection capabilities.[1]